molecular formula C26H26ClFN8 B8139978 IRE1|A激酶-IN-1

IRE1|A激酶-IN-1

货号 B8139978
分子量: 505.0 g/mol
InChI 键: BPRAHARGXSNSSO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inositol-requiring enzyme type 1 (IRE1) is a serine/threonine kinase that acts as one of three branches of the Unfolded Protein Response (UPR) signaling pathway, which is activated upon endoplasmic reticulum (ER) stress conditions . It is known to be capable of inducing both pro-survival and pro-apoptotic cellular responses .


Synthesis Analysis

The IRE1 luminal domain undergoes a conformational change to multimerize, resulting in trans-autophosphorylation and activation of the cytosolic kinase and endoribonuclease domain . ATP-competitive inhibitors that bind to the IRE1 kinase site can modulate the activity of the RNase domain through an allosteric relationship between the IRE1 kinase and RNase domains .


Molecular Structure Analysis

IRE1 integrates multiple functional domains into a single ER-membrane-spanning protein. The lumenal domain senses unfolded proteins in the ER through indirect and direct mechanisms . The association of the lumenal domain promotes dimerization and oligomerization of the cytoplasmic kinase-RNase tandem domain .


Chemical Reactions Analysis

Excess unfolded proteins in the ER lumen induce dimerization and oligomerization of IRE1, triggering kinase trans-autophosphorylation and RNase activation . Known ATP-competitive small-molecule IRE1 kinase inhibitors either allosterically disrupt or stabilize the active dimeric unit, accordingly inhibiting or stimulating RNase activity .


Physical And Chemical Properties Analysis

Detailed knowledge of the molecular characteristics of the IRE1 protein and its activation may allow the design of specific kinase or RNase modulators that may act as drug candidates .

科学研究应用

  1. RNA剪接和内质网应激反应:IRE1催化内质网应激反应中剪接体非依赖性mRNA剪接,有助于理解RNaseL和假激酶机制 (Lee等,2008).

  2. 肿瘤治疗激酶抑制剂开发:IRE1激酶抑制剂可以调节RNase结构域活性,表明在肿瘤治疗中设计新型激酶抑制剂的潜力 (Carlesso等,2018).

  3. JNK蛋白激酶的激活:IRE1在内质网应激反应中激活JNK蛋白激酶,将质膜受体与JNK激活联系起来 (Urano等,2000).

  4. 真核生物中未折叠蛋白反应:IRE1的结构提供了真核生物中未折叠蛋白反应中激酶和核糖核酸内切酶活性的见解 (Ron和Hubbard,2008).

  5. ATP竞争性抑制剂的靶点:IRE1α是ATP竞争性抑制剂的开发靶点,有利于治疗骨髓瘤和其他分泌性恶性肿瘤 (Ali等,2011).

  6. 寡聚化和信号受体:IRE1寡聚化对其功能至关重要,扩展了基于激酶的信号受体的机制库 (Korennykh等,2009).

  7. 应激反应激活:IRE1和PERK,应激反应激酶,被内质网中的未折叠蛋白激活,发出适应性反应信号 (Liu等,2000).

  8. XBP1 mRNA剪接和转录因子产生:IRE1启动XBP1 mRNA的非常规剪接,导致转录因子XBP1s产生,增强内质网的蛋白质折叠能力 (Peschek等,2015).

  9. 各种病理的潜在治疗靶点:IRE1的调节可能会显着影响细胞活力,并为新的治疗策略提供了一个有希望的途径 (Siwecka等,2021).

  10. 在免疫球蛋白合成和分泌中的作用:IRE1抑制浆细胞中的免疫球蛋白合成和分泌 (Benhamron等,2014).

作用机制

IRE1 spans the endoplasmic reticulum membrane, comprising a sensory lumenal domain, and tandem kinase and endoribonuclease (RNase) cytoplasmic domains. Excess unfolded proteins in the ER lumen induce dimerization and oligomerization of IRE1, triggering kinase trans-autophosphorylation and RNase activation .

安全和危害

IRE1 activity has been confirmed to be increased in cancer, neurodegeneration, inflammatory and metabolic disorders, which are associated with an accumulation of misfolded proteins within ER lumen and the resulting ER stress conditions .

未来方向

Emerging evidence suggests that genetic or pharmacological modulation of IRE1 may have a significant impact on cell viability, and thus may be a promising step forward towards the development of novel therapeutic strategies . The introduction of new therapies based on IRE1α inhibition may increase treatment efficacy and reduce the side effects of blood cancer therapy .

属性

IUPAC Name

3-(2-anilino-6-fluoro-1H-benzimidazol-5-yl)-6-chloro-N-[(1-methylpiperidin-4-yl)methyl]imidazo[1,2-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClFN8/c1-35-9-7-16(8-10-35)14-29-22-13-24(27)34-36-23(15-30-25(22)36)18-11-20-21(12-19(18)28)33-26(32-20)31-17-5-3-2-4-6-17/h2-6,11-13,15-16,29H,7-10,14H2,1H3,(H2,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRAHARGXSNSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC2=CC(=NN3C2=NC=C3C4=CC5=C(C=C4F)NC(=N5)NC6=CC=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClFN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IRE1alpha kinase-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IRE1|A kinase-IN-1
Reactant of Route 2
IRE1|A kinase-IN-1
Reactant of Route 3
IRE1|A kinase-IN-1
Reactant of Route 4
IRE1|A kinase-IN-1
Reactant of Route 5
Reactant of Route 5
IRE1|A kinase-IN-1
Reactant of Route 6
Reactant of Route 6
IRE1|A kinase-IN-1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。